molecular formula C11H22O3Si B2562651 3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde CAS No. 2168724-86-3

3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde

Cat. No.: B2562651
CAS No.: 2168724-86-3
M. Wt: 230.379
InChI Key: KFBBGHNPRWMKRN-UHFFFAOYSA-N
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Description

3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde is an organic compound with the molecular formula C11H22O3Si. It is a derivative of oxolane, featuring a tert-butyldimethylsilyl group and a carbaldehyde functional group. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

The synthesis of 3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde typically involves the protection of hydroxyl groups via silylation. One common method is the reaction of oxolane derivatives with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction conditions often include anhydrous solvents like dichloromethane and are carried out under inert atmosphere to prevent moisture interference .

Chemical Reactions Analysis

3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde involves its reactivity as an aldehyde and the protective nature of the tert-butyldimethylsilyl group. The aldehyde group can participate in various nucleophilic addition reactions, while the silyl group protects sensitive hydroxyl functionalities during multi-step syntheses .

Comparison with Similar Compounds

3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of the oxolane ring, aldehyde functionality, and silyl protection, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxyoxolane-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3Si/c1-10(2,3)15(4,5)14-11(8-12)6-7-13-9-11/h8H,6-7,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBBGHNPRWMKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1(CCOC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168724-86-3
Record name 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde
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